molecular formula C11H13NO2 B15070549 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15070549
M. Wt: 191.23 g/mol
InChI Key: MDCRRXNPQLRWDS-UHFFFAOYSA-N
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Description

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with hydroxy and dimethyl substitutions, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from aniline derivatives, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the quinoline ring or the hydroxy group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The hydroxy and dimethyl groups can play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    4-Hydroxyquinoline: A related compound with a hydroxy group at the 4-position.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

Uniqueness

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the specific arrangement of hydroxy and dimethyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-4-3-7(13)5-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14)

InChI Key

MDCRRXNPQLRWDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)O)C

Origin of Product

United States

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